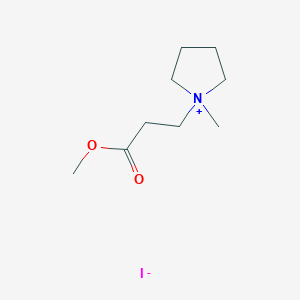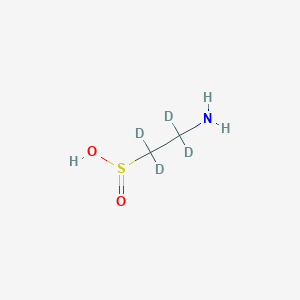
Phenothiazine-2-sulfonamide, N,N-dimethyl-10-(3-(4-(methylsulfonyl)-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide: is a chemical compound with the molecular formula C22H30N4O4S3 and a molecular weight of 510.693 . This compound belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the reaction of 2-aminothiophenol with a suitable halogenated aromatic compound.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the phenothiazine core with a sulfonyl chloride derivative.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the sulfonamide intermediate.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide involves its interaction with specific molecular targets and pathways . The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. It may also inhibit certain enzymes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioproperazine: A related compound used as an antipsychotic agent.
Fluphenazine: Another phenothiazine derivative with antipsychotic effects.
Uniqueness
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide is unique due to its specific structural modifications, which may enhance its pharmacological profile and reduce side effects compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
3773-37-3 |
|---|---|
Molekularformel |
C22H30N4O4S3 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
N,N-dimethyl-10-[3-(4-methylsulfonylpiperazin-1-yl)propyl]phenothiazine-2-sulfonamide |
InChI |
InChI=1S/C22H30N4O4S3/c1-23(2)33(29,30)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)31-22)12-6-11-24-13-15-25(16-14-24)32(3,27)28/h4-5,7-10,17H,6,11-16H2,1-3H3 |
InChI-Schlüssel |
GCQSBCDRVDTMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


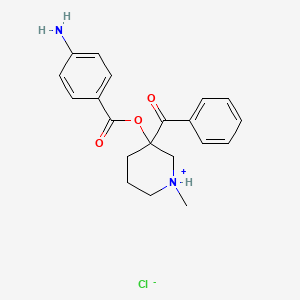
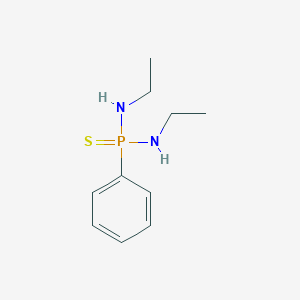
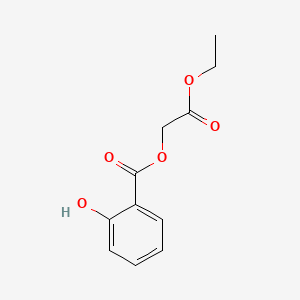

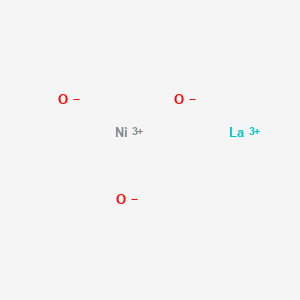
![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





